2-Amino-3-bromo-4,5-difluorobenzoic acid
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Overview
Description
2-Amino-3-bromo-4,5-difluorobenzoic acid is a chemical compound with the molecular formula C7H4BrF2NO2. It is a derivative of benzoic acid, characterized by the presence of amino, bromo, and difluoro substituents on the benzene ring. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical research .
Mechanism of Action
Target of Action
It’s known that similar compounds can modulate dopamine neurotransmission .
Mode of Action
It’s known that similar compounds can function as dopaminergic stabilizers .
Biochemical Pathways
Similar compounds are known to affect the dopamine neurotransmission pathway .
Pharmacokinetics
Similar compounds are known to have significant potential in pharmaceutical applications .
Result of Action
Similar compounds are known to have therapeutic potential in the treatment of central nervous system (cns) disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-bromo-4,5-difluorobenzoic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of reagents such as bromine, fluorine sources, and ammonia under controlled temperatures and pH .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under optimized conditions to ensure high yield and purity. The process includes steps like bromination, fluorination, and amination, followed by purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-bromo-4,5-difluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The amino, bromo, and difluoro groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Amino-3-bromo-4,5-difluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Properties
IUPAC Name |
2-amino-3-bromo-4,5-difluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO2/c8-4-5(10)3(9)1-2(6(4)11)7(12)13/h1H,11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDJJALSHPJSBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)Br)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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